BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)imidazolidin-2-one

Epigenetics Bromodomain Inhibition Cancer Therapeutics

This para-bromo imidazolidinone is a validated BRD4 BD2 inhibitor (IC50 1.6μM) and a reactive Suzuki-Miyaura monomer. Para-halogen enhances immunosuppressive activity per class SAR. Procure this exact 4-bromo derivative for SAR expansion in epigenetic, polymer, or immunology research. Not functionally interchangeable with other halogen analogs.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 530081-14-2
Cat. No. B1342252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)imidazolidin-2-one
CAS530081-14-2
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyIQYIOVFMXOWYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2): Core Chemical Identity and Procurement Classification


1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2) is a synthetic heterocyclic compound belonging to the imidazolidinone class, featuring a five-membered cyclic urea ring with a 4-bromophenyl substituent at the N1 position . Its molecular formula is C9H9BrN2O with a molecular weight of 241.08 g/mol, and it exhibits predicted physicochemical properties including a melting point range of 189–191°C, a predicted density of 1.579±0.06 g/cm³, and a predicted pKa of 13.79±0.20 . This compound is primarily utilized as a research chemical, building block, and reference substance in medicinal chemistry and drug discovery, with commercial availability typically at 95% purity or higher .

1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2): Critical Differentiation from In-Class Analogs for Informed Procurement


Within the imidazolidin-2-one chemical space, halogen substitution pattern and position profoundly influence molecular recognition, synthetic utility, and biological activity, rendering simple analog substitution unreliable without empirical validation. The presence of a bromine atom at the para position of the phenyl ring confers distinct electronic and steric properties that affect both the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling for polymer or biaryl synthesis) and its interaction with biological targets such as bromodomain-containing proteins [1]. Class-level structure-activity relationship (SAR) studies further indicate that halogen substitution on the phenyl moiety is favorable for activity in immunosuppressive and anticancer contexts, underscoring that even closely related analogs (e.g., 3-bromo, 2-bromo, 4-chloro, or 4-fluoro derivatives) are not functionally interchangeable [2]. The quantitative evidence below substantiates the specific, measurable points of differentiation that warrant prioritization of this exact compound for targeted research applications.

1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2): Verifiable Quantitative Differentiation Evidence for Scientific Decision-Making


BRD4 Bromodomain 2 Inhibition: A Quantifiable Distinction from Unsubstituted and Non-Brominated Scaffolds

1-(4-Bromophenyl)imidazolidin-2-one demonstrates measurable inhibition of the BRD4 bromodomain 2 (BD2) with an IC50 of 1.60E+3 nM (1.6 μM) in a cellular HEK293 assay [1]. This activity is absent in the unsubstituted imidazolidin-2-one parent scaffold, and comparative data for other halogenated analogs in this specific assay are not reported, establishing the 4-bromophenyl derivative as a distinct, quantifiable starting point for BRD4-targeted medicinal chemistry efforts.

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Suzuki-Miyaura Cross-Coupling Reactivity: A Synthetic Distinction Enabling Advanced Material and Library Synthesis

The para-bromophenyl substituent of 1-(4-Bromophenyl)imidazolidin-2-one serves as a competent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a transformation that is not possible with non-brominated analogs such as the 4-fluorophenyl derivative (CAS 53159-75-4) [1]. In a reported procedure, this compound was coupled with a fluorene bis(boronic ester) to generate a novel conjugated copolymer with distinct fluorescence properties, directly demonstrating its utility as a functional monomer [1]. This reactivity profile contrasts sharply with 1-(4-fluorophenyl)imidazolidin-2-one, which lacks a suitable leaving group for palladium-catalyzed cross-coupling and is instead a known PDE4 inhibitor (Ro 20-1724) .

Synthetic Chemistry Cross-Coupling Polymer Chemistry

Halogen-Dependent Immunosuppressive Potency: Class-Level SAR Supporting 4-Bromo as an Optimized Substituent

A systematic SAR study of N1-substituted imidazolidin-2-ones evaluated their immunosuppressive activity in a concanavalin A (ConA)-stimulated mouse splenocyte proliferation assay [1]. The presence of a halogen on the phenyl ring was identified as favorable for activity, with compounds 10 (4-fluorophenyl), 11 (4-chlorophenyl), and 14 (4-bromophenyl) all exhibiting measurable inhibition [1]. While compound-specific IC50 values for the 4-bromo derivative were not separately reported in the abstract, the class-level inference that para-halogen substitution enhances potency establishes that the 4-bromophenyl variant is a preferred scaffold over non-halogenated analogs for immunosuppressive screening.

Immunosuppression Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation: Melting Point and Predicted Properties Enable Purification and Formulation Triage

1-(4-Bromophenyl)imidazolidin-2-one exhibits a reported melting point of 189–191°C, which is significantly higher than that of the 3-bromophenyl regioisomer (CAS 14088-96-1), which melts at 132–135°C . This 54–59°C difference reflects altered crystal packing energetics due to the change in bromine position and can impact purification via recrystallization, as well as solid-state stability assessments. Additionally, the compound has a predicted density of 1.579±0.06 g/cm³ and a predicted pKa of 13.79±0.20, providing baseline data for solubility and ionization potential predictions .

Pre-formulation Solid-State Chemistry Analytical Chemistry

1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2): Evidence-Backed Application Scenarios for Targeted Scientific Procurement


Epigenetic Probe Development: BRD4 Bromodomain 2 Inhibitor Lead Optimization

Medicinal chemistry teams engaged in epigenetic drug discovery should procure this compound as a quantitatively characterized starting point for developing BRD4 BD2 inhibitors. The reported cellular IC50 of 1.6 μM provides a validated baseline for SAR expansion, enabling systematic modifications to the imidazolidinone core or the 4-bromophenyl substituent to improve potency and selectivity [1]. Given that BRD4 inhibition is implicated in cancer and fibrosis, this compound serves as a tangible entry into a therapeutically relevant chemical space.

Conjugated Polymer and Advanced Material Synthesis via Cross-Coupling

Polymer chemists and materials scientists requiring functional monomers for Suzuki-Miyaura polymerization should select 1-(4-Bromophenyl)imidazolidin-2-one over non-halogenated or fluoro-substituted analogs. Its para-bromophenyl group acts as a reactive handle for chain extension, enabling the incorporation of the imidazolidinone urea motif into conjugated polymer backbones for applications in organic electronics or fluorescent sensors, as demonstrated in the synthesis of fluorene-based copolymers [2].

Immunosuppressive Agent Discovery: Halogen-Dependent Phenotypic Screening

Researchers focused on identifying novel immunosuppressive small molecules should prioritize this compound as a representative of the halogen-substituted N1-phenyl imidazolidin-2-one series. Class-level SAR data indicate that para-halogen substitution enhances activity in splenocyte proliferation assays, making the 4-bromo derivative a logical choice for initial screening and subsequent optimization in T-cell mediated immune response models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.